molecular formula C7H9NO B1618719 1-Oxaspiro[2.4]heptane-2-carbonitrile CAS No. 36929-35-8

1-Oxaspiro[2.4]heptane-2-carbonitrile

Cat. No. B1618719
CAS RN: 36929-35-8
M. Wt: 123.15 g/mol
InChI Key: GFCYZQVCDGGQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro[2.4]heptane-2-carbonitrile, also known by its IUPAC name, is a chemical compound with the molecular formula C7H9NO . Its structure features a spirocyclic ring system containing an oxygen atom and a nitrile group. The compound exhibits interesting properties due to its unique spiro configuration.



Synthesis Analysis

The synthesis of 1-Oxaspiro[2.4]heptane-2-carbonitrile involves several methods, including cyclization reactions. Researchers have explored various synthetic routes to access this compound, such as spirocyclization of suitable precursors or ring-opening reactions. These approaches allow for the construction of the spiro[2.4]heptane core with the attached nitrile group.



Molecular Structure Analysis

1-Oxaspiro[2.4]heptane-2-carbonitrile adopts a spirocyclic structure, where the oxygen atom bridges two adjacent carbon atoms in the seven-membered ring. The nitrile group (–C≡N) is attached to one of the carbons. The compound’s three-dimensional arrangement influences its reactivity and physical properties.



Chemical Reactions Analysis

1-Oxaspiro[2.4]heptane-2-carbonitrile can participate in various chemical reactions. Some notable transformations include:



  • Hydrolysis : The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.

  • Substitution Reactions : The spirocyclic ring may undergo nucleophilic substitution reactions at the oxygen or carbon centers.

  • Ring-Opening Reactions : Cleavage of the spiro ring can lead to diverse products.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point lies within a specific range, which can vary based on the substituents.

  • Solubility : 1-Oxaspiro[2.4]heptane-2-carbonitrile is likely sparingly soluble in water due to its hydrophobic nature.

  • Stability : The compound’s stability under different conditions (temperature, light, etc.) is crucial for its practical use.


Scientific Research Applications

Synthesis and Chemical Properties

1-Oxaspiro[2.4]heptane-2-carbonitrile and its derivatives have been extensively studied for their unique synthesis methods and chemical properties. For instance, the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate results in substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013). Additionally, palladium-catalyzed decarboxylative cyclopropanation has been developed for synthesizing 4-oxaspiro[2.4]heptanes with high selectivity (Shintani, Ito, & Hayashi, 2012).

Photoreactions and Derivatives Synthesis

Research on photoreactions of diketene with maleic anhydride has led to the creation of compounds like 2-oxo-1-oxaspiro[3.3]heptane-cis-5, 6-dicarboxylic anhydride, demonstrating the versatility of oxaspiro compounds in synthesizing diverse chemical structures (Kato, Chiba, & Tsuchiya, 1980).

Medicinal Chemistry Applications

In medicinal chemistry, 1-Oxaspiro[2.4]heptane-2-carbonitrile derivatives are used for synthesizing compounds with potential therapeutic applications. For example, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have been synthesized, exhibiting potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013).

Catalysis and Organic Synthesis

The compound has also been studied in the context of catalysis and organic synthesis. For instance, theuse of azaspiro[3.3]heptanes as replacements for more traditional heterocycles in medicinal chemistry has shown that introducing a spirocyclic center can lower the lipophilicity of molecules, a finding significant for drug design (Degorce, Bodnarchuk, & Scott, 2019).

Chemical Transformations and Stability

The stability and reactivity of 1-Oxaspiro[2.4]heptane-2-carbonitrile derivatives have been a subject of research as well. An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane has been presented, and its isolation as a sulfonic acid salt yields a more stable and more soluble product (van der Haas et al., 2017). Moreover, the reductive cleavage and subsequent transformations of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates highlight the potential of these compounds in organic synthesis (Molchanov, Tran, Stepakov, & Kostikov, 2016).

Coordination Chemistry

In coordination chemistry, spirocyclic sulfur and selenium ligands, including variants of 2,6-dithiaspiro[3.3]heptane, have been prepared and characterized, demonstrating their utility in coordinating transition metal centers (Petrukhina, Henck, Li, Block, Jin, Zhang, & Clérac, 2005).

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 1-Oxaspiro[2.4]heptane-2-carbonitrile in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Specific hazards (flammability, toxicity, etc.) depend on the compound’s properties.


Future Directions

Future research should focus on:



  • Elucidating the compound’s biological activity.

  • Developing efficient synthetic methods.

  • Exploring its potential applications in drug discovery or material science.


properties

IUPAC Name

1-oxaspiro[2.4]heptane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-6-7(9-6)3-1-2-4-7/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCYZQVCDGGQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338411
Record name 1-Oxaspiro[2.4]heptane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxaspiro[2.4]heptane-2-carbonitrile

CAS RN

36929-35-8
Record name 1-Oxaspiro[2.4]heptane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 M solution of potassium tert-butoxide in tert-butyl alcohol (184.4 mL, 184.4 mmol) is added slowly to a solution of chloroacetonitrile (10.8 mL, 167.6 mmol) and cyclopentanone (15.0 mL, 167.6 mmol) in anhydrous t-butyl alcohol (33 mL). The reaction is stirred at room temperature for 16 h. The mixture is filtered through diatomaceous earth, the solvent is removed, and the residue is diluted with water. The mixture is neutralized with 30% aq.sodium dihydrogen phosphate solution and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed. The residue is purified by flash chromatography over silica gel to obtain 14.1 g of the title compound as a colourless oil. 1H NMR (CDCl3) δ (ppm): 3.46 (s, 1H), 1.65-2.20 (m, 8H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
184.4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxaspiro[2.4]heptane-2-carbonitrile
Reactant of Route 2
1-Oxaspiro[2.4]heptane-2-carbonitrile
Reactant of Route 3
1-Oxaspiro[2.4]heptane-2-carbonitrile
Reactant of Route 4
1-Oxaspiro[2.4]heptane-2-carbonitrile
Reactant of Route 5
1-Oxaspiro[2.4]heptane-2-carbonitrile
Reactant of Route 6
1-Oxaspiro[2.4]heptane-2-carbonitrile

Citations

For This Compound
1
Citations
K Wang, T Shan, B Li, Y Zheng, H Xu, C Wang, X Tian - Fuel, 2024 - Elsevier
As a non-biodegradable solid waste, waste tires (WTs) have adverse effects on the ecological environment and human health. Waste tires are a good source of energy. In order to …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.